molecular formula C13H13NO4 B1391873 Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate CAS No. 1187163-38-7

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate

Cat. No. B1391873
M. Wt: 247.25 g/mol
InChI Key: HYKPCAFURSMDHB-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate” appears to be a complex organic molecule. Based on its name, it likely contains a pyridyl group (a basic aromatic ring with one nitrogen atom), a methoxy group (an ether derived from methanol), and a furoate group (a derivative of furoic acid). However, without more specific information or context, it’s difficult to provide a detailed description1.



Synthesis Analysis

While I couldn’t find the specific synthesis process for “Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate”, there are general methods for synthesizing similar compounds. For instance, RuII complexes have been prepared and characterized in the solid state and in non-aqueous solution2. Please consult a chemistry professional or database for more specific synthesis methods.



Molecular Structure Analysis

The molecular structure of “Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate” is not readily available. However, the structure of a related compound, (E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone, has been studied3. It’s important to note that the structure of a molecule can greatly influence its properties and reactivity.



Chemical Reactions Analysis

Again, specific chemical reactions involving “Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate” are not available. However, RuII complexes show reversible substitution of the axial X ligand with MeCN2. This might provide some insight into the reactivity of similar compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate” are not readily available. However, related compounds like 6-Methoxy-2-pyridineacetic acid have been studied. Its properties include a predicted boiling point of 294.5±25.0 °C and a predicted density of 1.246±0.06 g/cm34.


Scientific Research Applications

Chemical Synthesis and Polymer Formation

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate and its derivatives have been explored extensively in chemical synthesis, particularly in the formation of polymers and complex organic structures. For instance, copolyesters containing both terephthalic and bio-based furanic units were synthesized through melt polycondensation, using bio-based ethyl 2-furoate. This process aimed to obtain high molar mass copolyesters with a random distribution of terephthalic and furanic ester units in the polymer chains, yielding amorphous polymers with good thermal stability (Abid et al., 2008).

Chemical Reactions and Pathways

The molecule has been involved in various chemical reactions and studies on reaction pathways. For example, thermal and photochemical decompositions of certain derivatives have been explored, providing insights into potential reaction pathways and product formation. These studies also discussed the conditions under which different cyclization products were detected or not detected, shedding light on the reactivity and stability of these compounds under various conditions (Yakushijin et al., 1982).

Pharmaceutical and Biological Applications

While information related to drug use, dosage, and side effects was excluded as per your request, it's worth noting that derivatives of Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate have been explored in pharmaceutical contexts. For instance, the molecule's analogs have demonstrated significant analgesic and anti-inflammatory activities, indicating its potential relevance in medical research (Agudoawu & Knaus, 2000).

Chemical Transformations and Industrial Applications

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate has been a focal point in studies investigating chemical transformations. For instance, research has been conducted on the efficient synthesis of important industrial compounds like maltol and ethyl maltol from related substances, showcasing the molecule's potential in industrial applications and synthesis of value-added products (Torii et al., 1976).

Safety And Hazards

Without specific safety data for “Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate”, it’s difficult to comment on its hazards. Always follow standard safety procedures when handling unknown compounds.


Future Directions

The future directions for research on “Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate” would likely depend on its properties and potential applications. Given the lack of specific information on this compound, it’s challenging to suggest specific future directions.


Please consult with a chemistry professional or refer to a dedicated chemical database for more accurate and specific information. This analysis is based on the limited information available and the properties of related compounds.


properties

IUPAC Name

ethyl 5-(6-methoxypyridin-2-yl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-7-10(18-11)9-5-4-6-12(14-9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKPCAFURSMDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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